Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is particularly notable for its role in medicinal chemistry, where it serves as a building block for various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is typically synthesized via the Hantzsch reaction, a multi-component condensation reaction. This involves the reaction of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction is often carried out in the presence of a catalyst, such as magnesium ferrite nanoparticles (MgFe2O4), which can be reused and separated magnetically .
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for efficiency and cost-effectiveness. The use of solvent-free conditions and recyclable catalysts is emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the phenyl ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its role as a calcium channel blocker, which is useful in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The primary mechanism of action of dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This leads to a reduction in vascular smooth muscle contraction, thereby lowering blood pressure. The compound binds to the L-type calcium channels, which are responsible for the excitation-contraction coupling in cardiac and smooth muscle .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP)
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB)
- Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF)
Uniqueness
Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dimethyl ester groups and phenyl ring contribute to its high affinity for calcium channels and its effectiveness as a calcium channel blocker .
Properties
CAS No. |
56820-24-7 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H15NO4/c1-19-14(17)11-8-16-9-12(15(18)20-2)13(11)10-6-4-3-5-7-10/h3-9,13,16H,1-2H3 |
InChI Key |
ATGDRRGRRJNSMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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